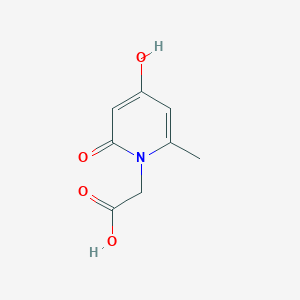
(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-yl)essigsäure
Übersicht
Beschreibung
4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid, also known as 4-HMPAA, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-HMPAA has been found to be an effective inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K) and has been studied for its potential use in cancer therapy. Additionally, 4-HMPAA has been studied for its roles in drug metabolism, signal transduction, and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-yl)essigsäure: wird in der Proteomics verwendet, um die Expression, Modifikation und Interaktion von Proteinen zu untersuchen. Ihre Rolle in der Proteomics kann entscheidend sein, um die Proteindynamik und -funktion innerhalb biologischer Systeme zu verstehen .
Experimentelle Verfahren und Ergebnisse:
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Synthese neuer Wirkstoffkandidaten mit potenziellen therapeutischen Wirkungen .
Experimentelle Verfahren und Ergebnisse:
Organische Synthese
Diese Säure wirkt als Zwischenprodukt in der organischen Synthese und trägt zur Entwicklung komplexer organischer Moleküle bei .
Experimentelle Verfahren und Ergebnisse:
Materialwissenschaft
Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften .
Experimentelle Verfahren und Ergebnisse:
Pharmakologie
Pharmakologische Studien umfassen diese Verbindung aufgrund ihrer potenziellen Auswirkungen auf biologische Pfade und Systeme .
Experimentelle Verfahren und Ergebnisse:
Biochemie
In der Biochemie wird sie zur Untersuchung von enzymatischen Reaktionen und Stoffwechselprozessen verwendet .
Experimentelle Verfahren und Ergebnisse:
Analytische Chemie
Analytische Chemiker verwenden diese Verbindung als Standard oder Reagenz in verschiedenen analytischen Techniken .
Experimentelle Verfahren und Ergebnisse:
Chemische Biologie
In der chemischen Biologie wird die Verbindung verwendet, um die chemischen Prozesse innerhalb und in Bezug auf lebende Organismen zu untersuchen .
Experimentelle Verfahren und Ergebnisse:
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJWODOUODIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)


![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)


